4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride
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Overview
Description
4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an indole ring, a hydroxy group, and an amino group. It is often used in research due to its potential biological activities and interactions with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Final Assembly: The final step involves coupling the indole derivative with the hydroxy and amino groups to form the desired compound. This step may require the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxy compound.
Scientific Research Applications
4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)benzaldehyde
- 4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic acid
Uniqueness
Compared to similar compounds, 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1H-indole-3-acetamide monohydrochloride stands out due to its unique indole ring structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
145296-54-4 |
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Molecular Formula |
C16H24ClN3O3 |
Molecular Weight |
341.83 g/mol |
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indol-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C16H23N3O3.ClH/c1-10(2)18-8-12(20)9-22-14-5-3-4-13-16(14)11(7-19-13)6-15(17)21;/h3-5,7,10,12,18-20H,6,8-9H2,1-2H3,(H2,17,21);1H |
InChI Key |
QMXKDNFEQAPVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C(=CN2)CC(=O)N)O.Cl |
Origin of Product |
United States |
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